molecular formula C17H27N3O3 B2357707 N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201207-93-2

N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2357707
CAS No.: 2201207-93-2
M. Wt: 321.421
InChI Key: GGIDBFWXOZNCQL-UHFFFAOYSA-N
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Description

N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that features a piperazine ring substituted with a cyclohexanecarbonyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific structural features, such as the cyclohexanecarbonyl group attached to the piperazine ring.

Properties

IUPAC Name

N-[2-[4-(cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-3-15(21)18(2)13-16(22)19-9-11-20(12-10-19)17(23)14-7-5-4-6-8-14/h3,14H,1,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIDBFWXOZNCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C(=O)C2CCCCC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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